molecular formula C20H19NO4S B3845486 N-[4-(BENZYLOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

N-[4-(BENZYLOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B3845486
M. Wt: 369.4 g/mol
InChI Key: GYMNCRFKYJYFIX-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methoxybenzene sulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(BENZYLOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenol by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonation: The benzyloxyphenyl intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Methoxylation: Finally, the sulfonated intermediate is reacted with methoxybenzene under suitable conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro, bromo, or sulfonated derivatives of the compound.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition disrupts the production of folic acid, an essential nutrient for bacterial growth, leading to the antimicrobial effect of the compound.

Comparison with Similar Compounds

    N-[4-(BENZYLOXY)PHENYL]GLYCINAMIDE: This compound shares the benzyloxyphenyl moiety but differs in the presence of a glycinamide group instead of the sulfonamide group.

    N-[4-(BENZYLOXY)PHENYL]SULFAMOYLPYRAZOLE: This compound contains a pyrazole ring in addition to the benzyloxyphenyl and sulfonamide groups.

Uniqueness: N-[4-(BENZYLOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both benzyloxy and methoxy groups attached to the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-(4-phenylmethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-18-11-13-20(14-12-18)26(22,23)21-17-7-9-19(10-8-17)25-15-16-5-3-2-4-6-16/h2-14,21H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMNCRFKYJYFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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